molecular formula C17H24ClNO4 B5626700 [1-(5-chloro-2-methoxybenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol

[1-(5-chloro-2-methoxybenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol

Cat. No. B5626700
M. Wt: 341.8 g/mol
InChI Key: IBHMVVOZSUQRGS-UHFFFAOYSA-N
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Description

The synthesis and analysis of complex organic compounds, particularly those containing piperidine rings and substituted benzoyl groups, are crucial in the fields of medicinal chemistry and materials science. These compounds often exhibit significant biological activity or unique chemical properties, making them subjects of intense study.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and reduction processes. For instance, compounds with structures related to piperidine and substituted benzoyl groups are often synthesized through condensation reactions between corresponding amines and aldehydes or ketones, followed by further functional group transformations (S. Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically elucidated using spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), complemented by X-ray crystallography for solid-state structures. These analyses reveal the conformations of the molecular structures, including the configuration of the piperidine rings and the orientation of substituent groups (Zh. Koshetova et al., 2022).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO4/c1-22-9-7-17(12-20)6-3-8-19(11-17)16(21)14-10-13(18)4-5-15(14)23-2/h4-5,10,20H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHMVVOZSUQRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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